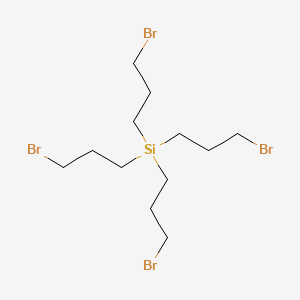
Silane, tetrakis(3-bromopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, tetrakis(3-bromopropyl)-, also known as tetrakis(3-bromopropyl)silane, is an organosilicon compound with the molecular formula C12H24Br4Si. This compound is characterized by the presence of four bromopropyl groups attached to a central silicon atom. It is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silane, tetrakis(3-bromopropyl)- can be synthesized through the reaction of silicon tetrachloride with 3-bromopropylmagnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process involves the following steps:
- Preparation of 3-bromopropylmagnesium bromide by reacting 3-bromopropyl bromide with magnesium in anhydrous ether.
- Addition of silicon tetrachloride to the prepared Grignard reagent under controlled temperature conditions.
- Purification of the product through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of silane, tetrakis(3-bromopropyl)- often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, tetrakis(3-bromopropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes or alkynes, leading to the formation of organosilicon products.
Cross-Coupling Reactions: It can be used in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium or platinum catalysts are often employed in hydrosilylation and cross-coupling reactions.
Solvents: Anhydrous solvents, such as tetrahydrofuran (THF) or toluene, are typically used to maintain reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopropylsilane derivatives, while hydrosilylation with alkenes produces alkylsilane compounds.
Applications De Recherche Scientifique
Silane, tetrakis(3-bromopropyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound can be functionalized to create biocompatible materials for biomedical applications.
Medicine: It is explored for use in drug delivery systems and as a component in diagnostic tools.
Industry: The compound is utilized in the production of high-performance materials, such as coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of silane, tetrakis(3-bromopropyl)- involves its ability to undergo various chemical transformations. The bromopropyl groups can participate in nucleophilic substitution reactions, allowing the compound to be functionalized with different chemical groups. The silicon atom provides a stable framework for these modifications, making the compound versatile in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Bromopropyl)trichlorosilane: Similar in structure but with three chlorine atoms instead of bromopropyl groups.
(3-Bromopropyl)trimethoxysilane: Contains three methoxy groups in place of bromopropyl groups.
Tetrakis(4-bromophenyl)silane: Features bromophenyl groups instead of bromopropyl groups.
Uniqueness
Silane, tetrakis(3-bromopropyl)- is unique due to its four bromopropyl groups, which provide multiple sites for chemical modification. This makes it highly versatile for use in various chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
850883-22-6 |
|---|---|
Formule moléculaire |
C12H24Br4Si |
Poids moléculaire |
516.02 g/mol |
Nom IUPAC |
tetrakis(3-bromopropyl)silane |
InChI |
InChI=1S/C12H24Br4Si/c13-5-1-9-17(10-2-6-14,11-3-7-15)12-4-8-16/h1-12H2 |
Clé InChI |
KTBPOOFLBREMIO-UHFFFAOYSA-N |
SMILES canonique |
C(C[Si](CCCBr)(CCCBr)CCCBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


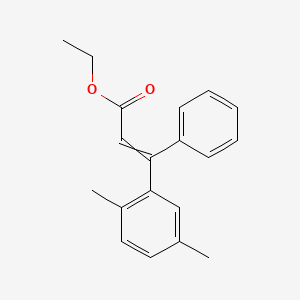
![Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl-](/img/structure/B14202358.png)
![1-[2-(7-Ethylnaphthalen-1-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14202363.png)
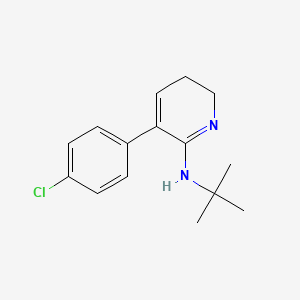
![N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B14202380.png)
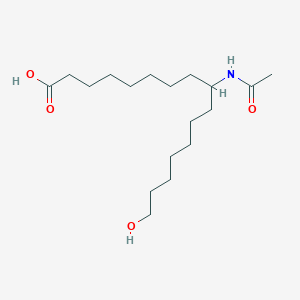
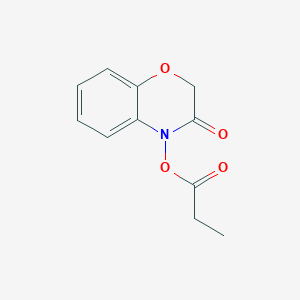


![4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid](/img/structure/B14202411.png)
![3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14202412.png)
![3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14202431.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)
![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)
